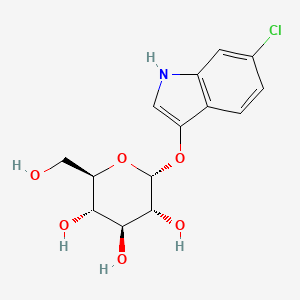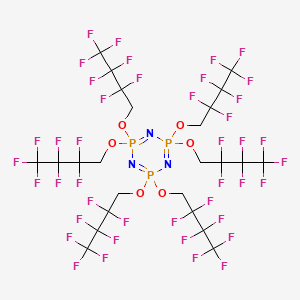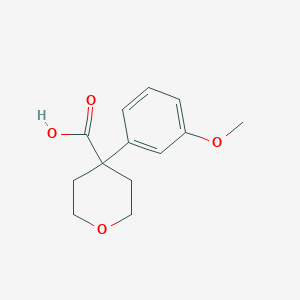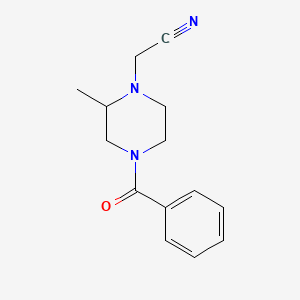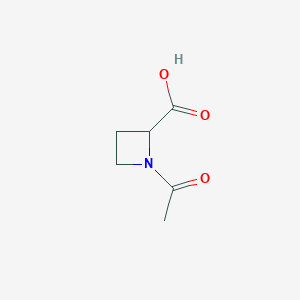
4,6-Dichloro-5-isopropylpyrimidin-2-amine
Übersicht
Beschreibung
4,6-Dichloro-5-isopropylpyrimidin-2-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-isopropylpyrimidin-2-amine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of anticoagulant drugs such as ticagrelor, which is used to prevent blood clots in patients with acute coronary syndrome.
Biological Studies: The compound is used in biological studies to investigate the mechanisms of action of various drugs and their interactions with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of other heterocyclic compounds with potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-5-isopropylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine and isopropylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of chlorine atoms at positions 4 and 6 of the pyrimidine ring with isopropylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Analyse Chemischer Reaktionen
4,6-Dichloro-5-isopropylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms at positions 4 and 6 are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. For example, as an intermediate in the synthesis of ticagrelor, it contributes to the inhibition of the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of blood clots. The compound’s structure allows it to bind to the receptor and block its activation by adenosine diphosphate (ADP), thereby exerting its anticoagulant effects .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-5-isopropylpyrimidin-2-amine can be compared with other similar compounds, such as:
4,6-Dichloro-2-propylthiopyrimidine-5-amine: This compound has similar chemical properties and is also used as an intermediate in the synthesis of pharmaceuticals.
2-Amino-4,6-dichloropyrimidine: This compound is another pyrimidine derivative with similar reactivity and applications in chemical synthesis and pharmaceuticals.
Eigenschaften
IUPAC Name |
4,6-dichloro-5-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGZBWFRRSIFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)
